Predicted Lipophilicity (XLogP3) Compared to Unsubstituted Phenyl Analog
The target compound has a computed XLogP3 of 2.6, indicating greater lipophilicity than the unsubstituted 3-methyl-2-phenylimino-thiazolidin-4-one, which has a computed XLogP3 of 1.3 . This difference of +1.3 log units suggests enhanced membrane permeability and a potentially altered pharmacokinetic profile, which is a critical factor for probe or lead selection .
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 3-Methyl-2-phenylimino-thiazolidin-4-one (XLogP3: 1.3) |
| Quantified Difference | +1.3 log units |
| Conditions | Computational prediction based on chemical structure |
Why This Matters
Higher lipophilicity can improve membrane crossing and target engagement, making the compound a distinct candidate for intracellular or CNS targets where the unsubstituted analog may fail.
